N-Cyclohexylpiperidine-3-carboxamide

Description

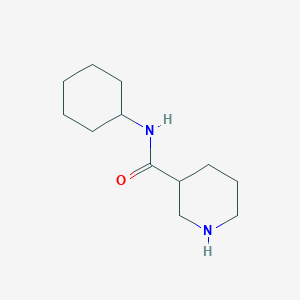

N-Cyclohexylpiperidine-3-carboxamide (IUPAC name: (3R)-N-cyclohexylpiperidine-3-carboxamide) is a chiral carboxamide derivative featuring a piperidine ring substituted at the 3-position with a cyclohexylcarbamoyl group. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol . The compound’s stereochemistry, specifically the (3R)-configuration, is critical for its biological interactions, as demonstrated in crystallographic studies where it binds to proteins like Aar2/RNaseH .

This compound has been identified in fragment-based drug discovery (FBDD) campaigns, particularly as part of the F2X-Universal Library, where it serves as a scaffold for probing protein-protein interaction sites . Its structural simplicity and modularity make it a versatile candidate for further derivatization.

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-cyclohexylpiperidine-3-carboxamide |

InChI |

InChI=1S/C12H22N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h10-11,13H,1-9H2,(H,14,15) |

InChI Key |

VFIIKPDGRULRPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Structure : Pyrrolidine ring with a 5-oxo group and 3-methylphenyl substituent (CAS: 847239-68-3).

Molecular Formula : C₁₈H₂₃N₃O₂.

Key Differences :

- Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the parent compound.

- Substituents : A 3-methylphenyl group and 5-oxo moiety introduce aromaticity and polarity.

Implications :

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride

Structure : Cyclohexyl group substituted with a hydroxyl group at the 3-position, forming a hydrochloride salt.

Molecular Formula : C₁₂H₂₃ClN₂O₂.

Key Differences :

- Substituent : Hydroxyl group on the cyclohexyl ring.

- Salt Form : Hydrochloride improves aqueous solubility.

Implications : - The hydrochloride salt increases stability and bioavailability in physiological environments.

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)-N-Cyclohexylpiperidine-3-carboxamide

Structure: Piperidine ring with a sulfonyl group and chloro-methylbenzene substituent. Molecular Formula: Not explicitly provided, but estimated as C₂₀H₂₈ClN₃O₃S. Key Differences:

Nicotinamide (Vitamin B3)

Structure : Pyridine-3-carboxamide.

Molecular Formula : C₆H₆N₂O.

Key Differences :

- Ring System : Pyridine (aromatic) vs. piperidine (saturated).

- Substituents : Lacks cyclohexyl group.

Implications : - Nicotinamide’s aromaticity enables π-π stacking in enzyme active sites (e.g., NAD⁺/NADH pathways) .

- The absence of a cyclohexyl group reduces steric hindrance, allowing broader enzyme compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.